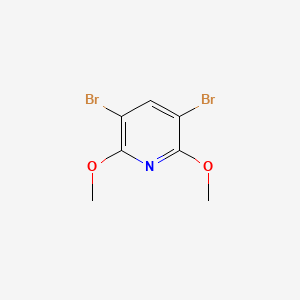

3,5-Dibromo-2,6-dimethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

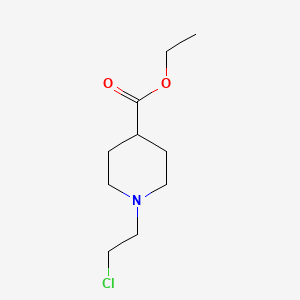

3,5-Dibromo-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H7Br2NO2 . It has an average mass of 296.944 Da and a monoisotopic mass of 294.884338 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 260.7±35.0 °C at 760 mmHg, and a flash point of 111.5±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Spectroscopic Studies and Molecular Analysis : Xavier and Gobinath (2012) conducted a detailed investigation of the molecular vibrations of 3,5-Dibromo-2,6-dimethoxypyridine (DBDMP), employing Fourier transform infrared (FT-IR) and FT-Raman spectroscopies. They provided theoretical information on the optimized geometry, vibrational frequencies, and thermodynamic properties like entropy, heat capacity, and zero point energy of the molecule. The study also included HOMO-LUMO energy gap calculations and analysis of intramolecular contacts using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) techniques (Xavier & Gobinath, 2012).

Structural Characterization : Pugh (2006) provided structural insights into 2,6-Dibromo-3,5-dimethylpyridine, a closely related compound to this compound, highlighting its crystallization properties and solid-state arrangement. This research aids in understanding the physical characteristics and potential applications of similar dibromo-dimethoxypyridine compounds (Pugh, 2006).

Reactivity and Substitution Mechanism : Johnson, Katritzky, and Viney (1967) explored the mechanism of electrophilic substitution in pyridines, including 3,5-dimethoxypyridine. They proposed rules for the nitration of substituted pyridines, which is fundamental for understanding the reactivity of this compound in synthetic applications (Johnson, Katritzky, & Viney, 1967).

Synthetic Applications in Forensic Science : Błachut, Czarnocki, and Wojtasiewicz (2006) described the use of 3,5-Dibromo-2,6-dimethylpyridine, a variant of the compound , in synthesizing 3,5-diarylsubstituted 2,4- and 2,6-dimethylpyridines of high forensic importance. This showcases the compound's role in synthesizing structurally complex and forensically relevant molecules (Błachut, Czarnocki, & Wojtasiewicz, 2006).

Electrochemical Reduction Studies : Mubarak and Peters (1997) investigated the electrochemical reduction of mono- and dihalopyridines, including compounds similar to this compound. Their study provides valuable information on the electrochemical behavior of such compounds, which is crucial for applications in electrochemical synthesis and analysis (Mubarak & Peters, 1997).

Ligand in Metal Complexes for Biological Studies : Gómez‐Ruiz et al. (2011) explored the use of a similar compound, 2,6-dimethoxypyridine-3-carboxylic acid, in forming metal complexes with titanium(IV), tin(IV), and gallium(III). These complexes were tested for cytotoxicity against various cancer cell lines, indicating potential biomedical applications (Gómez‐Ruiz et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

3,5-dibromo-2,6-dimethoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWUBNSHUMRETN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654774 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16727-44-9 |

Source

|

| Record name | 3,5-Dibromo-2,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxytricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B580016.png)

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)